4,16-Dibromo[2.2]paracyclophane
Overview
Description
4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a unique organic molecule characterized by its two benzene rings connected by ethylene bridges. This compound is notable for its structural rigidity and planar chirality, making it a subject of interest in various fields of chemistry and materials science .
Mechanism of Action
Target of Action
The primary targets of 4,16-Dibromo[2It’s known that the compound is part of the [22]paracyclophane family , which are known for their unique structural and electronic properties . These properties make them interesting for both theoretical and practical purposes .
Mode of Action
The mode of action of 4,16-Dibromo[2.2]paracyclophane is primarily due to the pronounced steric strain of the molecules, which is manifested in their unusual stereochemistry . This strain results from the intramolecular repulsion of the approximated benzene rings, which are separated by only about 3.1 Å . The polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings, which are drawn somewhat closer to each other and to the halogen atom of the other ring .
Biochemical Pathways
The specific biochemical pathways affected by 4,16-Dibromo[2It’s known that derivatives of [22]paracyclophane play a key role in the synthesis and reactivity of various compounds .
Result of Action
The result of the action of this compound is primarily seen in its influence on the structure and reactivity of other compounds. The steric strain and unusual stereochemistry of the molecule play a key role in these effects .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, it has been suggested that the three-dimensionality of the [2.2]paracyclophane adduct could increase lipid disorder in biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,16-Dibromo[2.2]paracyclophane typically involves the bromination of [2.2]paracyclophane. One common method includes the use of bromine in carbon tetrachloride (CCl4) as a solvent. The reaction proceeds under controlled conditions to ensure selective bromination at the 4 and 16 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted paracyclophane derivatives, while oxidation and reduction can lead to changes in the aromatic ring structure .
Scientific Research Applications
4,16-Dibromo[2.2]paracyclophane has several scientific research applications:
Materials Science: The compound’s unique structural properties make it useful in developing organic light-emitting diodes (OLEDs) and nonlinear optical materials.
Biology and Medicine: Research has explored its potential as a biocompatible cell permeabilizer, indicating its utility in drug delivery and antimicrobial applications.
Comparison with Similar Compounds
4,16-Dichloro[2.2]paracyclophane: Similar in structure but with chlorine atoms instead of bromine.
4,15-Dibromo[2.2]paracyclophane: Another brominated derivative with bromine atoms at different positions.
Uniqueness: 4,16-Dibromo[2.2]paracyclophane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of bromine atoms at the 4 and 16 positions creates distinct steric and electronic effects compared to other derivatives .
Properties
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAXRJHDMKTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985208 | |
Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-18-6, 23927-40-4 | |
Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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